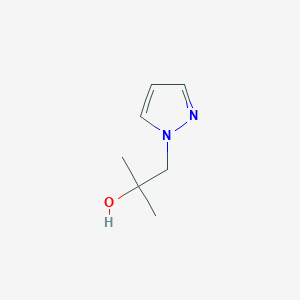
6-Hydrazinylnicotinonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydrazinylnicotinonitrile hydrochloride is a chemical compound with the molecular formula C6H7ClN4. It is a derivative of nicotinonitrile, featuring a hydrazine group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinylnicotinonitrile hydrochloride typically involves the reaction of 6-chloronicotinonitrile with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated and purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
6-Hydrazinylnicotinonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of azides or nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines or hydrazones.
科学的研究の応用
6-Hydrazinylnicotinonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in the synthesis of hydrazinopyrimidine derivatives.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 6-Hydrazinylnicotinonitrile hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting certain enzymes or interacting with DNA, leading to the disruption of cellular processes in cancer cells. The exact molecular pathways and targets are still under investigation .
類似化合物との比較
Similar Compounds
6-Hydrazinonicotinonitrile: Similar structure but lacks the hydrochloride group.
2-Hydrazino-5-cyanopyridine: Another hydrazine derivative with a different substitution pattern on the pyridine ring.
Uniqueness
6-Hydrazinylnicotinonitrile hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
特性
分子式 |
C6H7ClN4 |
|---|---|
分子量 |
170.60 g/mol |
IUPAC名 |
6-hydrazinylpyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H6N4.ClH/c7-3-5-1-2-6(10-8)9-4-5;/h1-2,4H,8H2,(H,9,10);1H |
InChIキー |
RCJWXQDPVLZNKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C#N)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)

![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)


![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)

![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester](/img/structure/B13934508.png)

![5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13934513.png)



